3-fluoro-4-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
Description
3-Fluoro-4-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a thiazolo[5,4-b]pyridine core linked to a substituted benzene ring. Its structure includes:
- Sulfonamide group: A key pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, kinase targets) .
- Thiazolo[5,4-b]pyridine moiety: A bicyclic heteroaromatic system that enhances binding to hydrophobic pockets in proteins .
- 3-Fluoro and 4-methoxy substituents: Electron-withdrawing (F) and electron-donating (OCH₃) groups that modulate electronic properties and bioavailability .
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S2/c1-26-17-9-8-14(11-15(17)20)28(24,25)23-13-6-4-12(5-7-13)18-22-16-3-2-10-21-19(16)27-18/h2-11,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBACYVOTJMRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-fluoro-4-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. One common synthetic route includes the following steps:
Formation of Thiazolo[5,4-b]pyridine Core: : This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiazoles and pyridine derivatives.
Introduction of Fluoro and Methoxy Groups: : Fluorination and methoxylation reactions are performed to introduce the respective substituents onto the aromatic ring[_{{{CITATION{{{_1{3-Fluoro-4-methoxy-N-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl ....
Sulfonamide Formation: : The final step involves the reaction of the fluorinated and methoxylated intermediate with a sulfonamide reagent to form the desired compound[_{{{CITATION{{{_1{3-Fluoro-4-methoxy-N-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl ....
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: : Substitution reactions, such as nucleophilic aromatic substitution, can be employed to replace certain atoms or groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles (e.g., NaOH, KI). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Fluoro-4-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has shown potential in various scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : The compound has been studied for its biological activity, including potential antimicrobial, antifungal, and anticancer properties.
Medicine: : Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and infections.
Industry: : Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Key Observations :
- The cyclopentylmethyl group in CAS 866772-52-3 enhances hydrophobic interactions but increases molecular weight, possibly reducing solubility .
Sulfonamide Derivatives with Varied Heterocyclic Systems
Key Observations :
- Pyrimidine-based sulfonamides (e.g., CAS 923113-41-1) exhibit lower molecular weights but reduced thermal stability compared to thiazolo-pyridine systems .
- Piperidine-containing analogs (CAS 1219134-69-6) may improve blood-brain barrier penetration but introduce synthetic complexity .
Substituent Effects on Binding and Solubility
- Fluoro vs. Chloro : The target compound’s 3-fluoro group provides stronger electronegativity and smaller steric hindrance than chloro (e.g., CAS 863594-51-8), enhancing target affinity .
- Methoxy vs. Methylpiperazine : The 4-methoxy group in the target compound improves solubility compared to bulkier substituents like methylpiperazine in CAS 866772-52-3 .
- Thiazolo[5,4-b]pyridine vs. Imidazo[4,5-d]thiazolo[5,4-b]pyridine : Extended heterocycles (e.g., ’s imidazo-thiazolo-pyridine) increase rigidity but reduce synthetic yield .
Biological Activity
3-Fluoro-4-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates a sulfonamide group, a methoxy group, and a thiazolo[5,4-b]pyridine moiety, which are known for their pharmacological significance. The unique structural features of this compound suggest potential applications in treating various diseases, particularly cancer.
Structural Characteristics
The molecular formula of 3-fluoro-4-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is , with a molecular weight of approximately 429.48 g/mol. The presence of the thiazolo and pyridine rings enhances its biological activity by facilitating interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H16FN3O3S |
| Molecular Weight | 429.48 g/mol |
| Functional Groups | Sulfonamide, Methoxy |
| Core Structure | Thiazolo[5,4-b]pyridine |
Enzyme Inhibition
Research indicates that compounds with similar thiazolo[5,4-b]pyridine structures exhibit significant inhibitory activity against phosphoinositide 3-kinase alpha (PI3Kα), an enzyme crucial in cancer cell signaling pathways. The sulfonamide functionality is identified as a critical element influencing the biological potency of these compounds.
Key Findings:
- PI3Kα Inhibition: Compounds structurally related to 3-fluoro-4-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide have shown promising results in inhibiting PI3Kα activity, which is vital for cancer progression and survival.
Anticancer Properties
The thiazole and pyridine moieties are well-documented for their anticancer properties. Studies have shown that derivatives of thiazolo[5,4-b]pyridine can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study:
In a recent study involving various thiazolo derivatives, compounds similar to 3-fluoro-4-methoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide demonstrated:
- GI50 values: Indicating effective concentration levels required to inhibit cell growth by 50%.
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity: The compound's structural features allow it to bind effectively to target enzymes such as PI3Kα and other kinases involved in tumor growth.
- Electrophilic Aromatic Substitution: The electron-rich nature of the thiazolo and pyridine rings facilitates electrophilic aromatic substitution reactions, enhancing its reactivity and potential efficacy as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
